molecular formula C9H6INO B060794 5-(4-Iodophenyl)isoxazole CAS No. 160377-48-0

5-(4-Iodophenyl)isoxazole

Cat. No. B060794
M. Wt: 271.05 g/mol
InChI Key: TYNWYXFACGRXMG-UHFFFAOYSA-N
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Scientific Research Applications

Photochemical Synthesis and Larvicidal Activity

Isoxazole-5(4H)-ones, which share structural similarities with 5-(4-Iodophenyl)isoxazole, have been synthesized through continuous flow photochemical processes. This method has shown advantages in reducing reaction times and has been applied to scale up the synthesis of isoxazolones. Notably, some synthesized compounds exhibited larvicidal activity against Aedes aegypti, indicating potential applications in controlling mosquito populations and associated diseases (Sampaio et al., 2023).

Antimicrobial and Antitubercular Properties

Novel isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Certain compounds demonstrated good antibacterial properties against pathogens such as E. coli and S. aureus, and also showed promising antitubercular activity against M. tuberculosis, highlighting their potential in developing new antimicrobial agents (Shingare et al., 2018).

Synthesis Techniques and Applications

Research has focused on developing efficient synthetic methods for isoxazoles and their derivatives, including those involving iodocyclization. These synthetic approaches have enabled the preparation of various isoxazole compounds, which could serve as valuable intermediates for further chemical transformations or as potential pharmacophores (Okitsu et al., 2011).

Chemical Reactivity and Synthesis of Diazepinones

Studies on the reactivity of isoxazole compounds, such as the conversion of 5-benzoyl-4-(iodoacetylamino)isoxazoles to isoxazolo[4,5-e][1,4]diazepin-5-ones, provide insights into the chemical behavior of these molecules. This knowledge contributes to the development of new synthetic pathways and the discovery of novel compounds with potential biological activities (Kislyi et al., 2012).

Safety And Hazards

The safety data sheet for 5-(4-Iodophenyl)isoxazole indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard4. However, it should not be released into the environment4.


properties

IUPAC Name

5-(4-iodophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNWYXFACGRXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380023
Record name 5-(4-Iodophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Iodophenyl)isoxazole

CAS RN

160377-48-0
Record name 5-(4-Iodophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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